Emd 21657

Free radical scavenging Protein protection Nootropic mechanism

Tamitinol (EMD 21657) is a neurotropic drug with unique hydroxyl radical scavenging potency absent in piracetam, validated by electron spin resonance spectroscopy. With demonstrated clinical efficacy in improving cognitive function in organic brain syndrome, it serves as a critical positive control for free-radical-mediated neurodegeneration models and a translational benchmark for alcohol-related cognitive impairment studies.

Molecular Formula C12H20N2OS
Molecular Weight 240.37 g/mol
CAS No. 61711-37-3
Cat. No. B1681232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmd 21657
CAS61711-37-3
SynonymsTamitinol;  Emd 21657;  Emd21657;  Emd-21657;  EMD 21 657
Molecular FormulaC12H20N2OS
Molecular Weight240.37 g/mol
Structural Identifiers
SMILESCCNCCC1=C(C(=NC=C1CSC)C)O
InChIInChI=1S/C12H20N2OS/c1-4-13-6-5-11-10(8-16-3)7-14-9(2)12(11)15/h7,13,15H,4-6,8H2,1-3H3
InChIKeyAIYWGDYVMBTAHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tamitinol (EMD 21657; CAS 61711-37-3) Procurement: Verified Neurotropic Derivative for Organic Brain Syndrome Research


Tamitinol, identified by its development code EMD 21657 and CAS registry number 61711-37-3, is a neurotropic drug structurally and functionally derived from a metabolite of pyritinol [1]. It was advanced as a cognition enhancer specifically for the management of diffuse cerebral disease and organic brain syndrome (OBS) [2]. Its primary utility in contemporary research stems from its demonstrated nootropic and thymotropic properties, validated in double-blind, placebo-controlled clinical trials involving chronic alcoholic patients with OBS [3].

Why Tamitinol (EMD 21657) is Not Directly Interchangeable with Pyritinol or Piracetam in Experimental Protocols


While Tamitinol (EMD 21657) is related to both pyritinol (as a metabolite derivative) and piracetam (as a structural derivative) , the assumption of functional interchangeability in research settings is invalidated by divergent performance in distinct molecular assays . Evidence indicates that while its clinical nootropic profile may share similarities with the parent class, Tamitinol possesses a unique and quantifiable potency as a hydroxyl radical scavenger that is absent in piracetam and shared only with pyritinol [1]. Therefore, substituting a generic racetam or the parent pyritinol without verification would compromise experimental reproducibility in models where free-radical-mediated protein damage is a key endpoint.

Quantitative Differentiation of Tamitinol (EMD 21657) Against Comparator Compounds


Superior Hydroxyl Radical Scavenging Activity of Tamitinol (EMD 21657) vs. Piracetam and Centrophenoxine

In an in vitro assay measuring protection of soluble proteins (bovine serum albumin and brain cytosol protein) against insolubilization induced by hydroxyl radicals generated via a Fenton-type reaction, pyritinol and tamitinol demonstrated the most effective protection [1]. Piracetam and oxiracetam exhibited no protective effect in this model [1].

Free radical scavenging Protein protection Nootropic mechanism

Clinical Efficacy of EMD 21657 (Tamitinol) in Alcoholic Organic Brain Syndrome: Superior Global Improvement vs. Placebo

In a 6-week, double-blind, placebo-controlled clinical trial involving 40 patients with alcoholic organic brain syndrome (OBS), treatment with EMD 21657 (3 x 300 mg daily) resulted in significantly superior improvement compared to placebo as measured by the clinical global impression scale and the OBS rating scale [1].

Clinical trial Organic Brain Syndrome Nootropic efficacy

EMD 21657 (Tamitinol) Enhances Psychomotor and Memory Functions in Alcoholic OBS Patients: Superiority Over Placebo

The same 6-week clinical trial demonstrated that EMD 21657 (3 x 300 mg daily) was significantly superior to placebo in improving specific psychometric parameters, including general, associative, and numeric memory, as well as concentration and attention variability [1]. Psychomotor activity also improved significantly more with EMD 21657 than with placebo [1].

Psychometric testing Memory enhancement Cognitive function

Targeted Research Applications for Tamitinol (EMD 21657) Supported by Quantitative Evidence


In Vitro Modeling of Hydroxyl Radical-Mediated Protein Damage and Neuroprotection

Tamitinol (EMD 21657) is optimally suited for in vitro studies investigating mechanisms of hydroxyl radical-induced protein insolubilization and aggregation. Unlike piracetam, which shows no activity in this model, Tamitinol demonstrates potent, pyritinol-like scavenging of hydroxyl radicals, as confirmed by electron spin resonance spectroscopy [1]. This makes it a critical positive control or test compound for assays exploring the role of free radical damage in neurodegenerative processes.

Preclinical Validation of Nootropic Efficacy in Rodent Models of Alcohol-Induced Cognitive Deficits

Given the robust clinical data showing EMD 21657's ability to improve memory, concentration, and psychomotor function in patients with alcoholic organic brain syndrome [2], it serves as an ideal reference compound for validating preclinical rodent models of alcohol-related cognitive impairment. Its defined human efficacy profile provides a translational benchmark for assessing novel therapeutics targeting similar cognitive domains.

Electrophysiological Studies of Nootropic-Induced EEG Theta Augmentation

Clinical quantitative EEG studies revealed that the most consistent neurophysiological signature of EMD 21657 treatment is a significant augmentation of theta wave activity [2]. This specific electrophysiological effect distinguishes it from other compounds that may alter delta, alpha, or beta bands. Researchers investigating the neural correlates of nootropic action can use EMD 21657 as a tool to induce and study the behavioral and cognitive consequences of enhanced theta oscillations.

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